MFCD18323346
Description
Based on analogous MDL-classified compounds (e.g., boronic acids, halogenated aromatics), it is hypothesized to belong to a class of organoboron or aryl halide derivatives with applications in pharmaceuticals, agrochemicals, or catalysis . Compounds under the MDL classification system often exhibit unique reactivity due to functional groups like boronic acids or halogen substituents, enabling cross-coupling reactions or serving as intermediates in synthesis .
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)11-5-6-15-8-13(11)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLMCCKHANLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692442 | |
| Record name | 4-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-71-1 | |
| Record name | 4-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323346” involves multiple steps, including the selection of appropriate starting materials and reaction conditions. The process typically includes:
Step 1: Selection of precursor compounds.
Step 2: Reaction under controlled temperature and pressure conditions.
Step 3: Purification of the product using techniques such as crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk synthesis: Using large quantities of starting materials.
Automated control: Monitoring and adjusting reaction parameters.
Quality control: Ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD18323346” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
“MFCD18323346” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18323346” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways and metabolic processes.
The compound binds to its targets, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares MFCD18323346 (hypothetical attributes inferred) with structurally similar compounds from the evidence:
Key Observations :
- Its moderate solubility (0.24 mg/mL) and GI absorption align with drug-like properties.
- CAS 1761-61-1 , a brominated aromatic acid, shows higher solubility (0.687 mg/mL) and reactivity in green chemistry applications, such as A-FGO-catalyzed reactions .
- CAS 905306-69-6 , a nitrogen-containing heterocycle, demonstrates high synthetic versatility with two distinct methods yielding 30–69% efficiency .
Methodological Considerations
Comparative analyses rely on computational tools (e.g., XLOGP3 for LogP, ESOL for solubility) and experimental validation via LC-MS/NMR . Structural similarities are quantified using Tanimoto coefficients, with values >0.7 indicating significant overlap . Regulatory guidelines emphasize documenting physicochemical properties and structural analogs during drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
